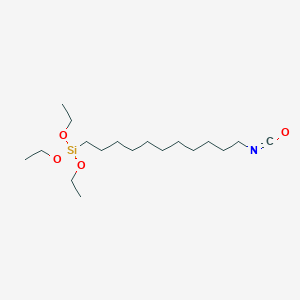![molecular formula C11H23NO5Si B12552108 N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine CAS No. 142177-48-8](/img/structure/B12552108.png)
N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine is a versatile organosilane compound. It is characterized by the presence of an ethenyl group, an oxirane ring, and a trimethoxysilyl group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of an amine with an epoxide and a silane compound. One common method involves the reaction of N-ethenyl-N-[(oxiran-2-yl)methoxy]amine with 3-(trimethoxysilyl)propan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a reactor vessel, and the reaction is monitored to ensure complete conversion. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the trimethoxysilyl group.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted silanes.
Wissenschaftliche Forschungsanwendungen
N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine has numerous applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of polymers and composites.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its strong bonding properties.
Wirkmechanismus
The mechanism of action of N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with various substrates. The oxirane ring can open and react with nucleophiles, while the trimethoxysilyl group can form strong bonds with surfaces, enhancing adhesion and stability. The ethenyl group provides additional reactivity, allowing for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-1-(oxiran-2-yl)methanamine
- diethyl[(oxiran-2-yl)methyl]amine
- N-[(oxiran-2-yl)methyl]naphthalen-1-amine
Uniqueness
N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine is unique due to the combination of its functional groups. The presence of the ethenyl group, oxirane ring, and trimethoxysilyl group provides a versatile reactivity profile, making it suitable for a wide range of applications. This combination is not commonly found in other similar compounds, giving it distinct advantages in various fields.
Eigenschaften
CAS-Nummer |
142177-48-8 |
|---|---|
Molekularformel |
C11H23NO5Si |
Molekulargewicht |
277.39 g/mol |
IUPAC-Name |
N-ethenyl-N-(oxiran-2-ylmethoxy)-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C11H23NO5Si/c1-5-12(17-10-11-9-16-11)7-6-8-18(13-2,14-3)15-4/h5,11H,1,6-10H2,2-4H3 |
InChI-Schlüssel |
LAAFVTYACINHSM-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCN(C=C)OCC1CO1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


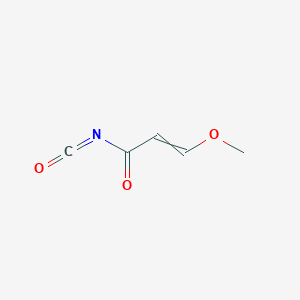
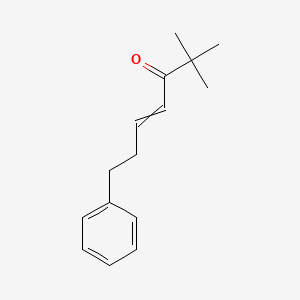
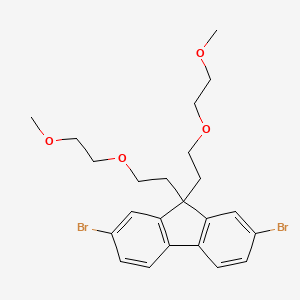
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
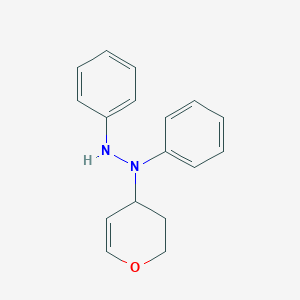
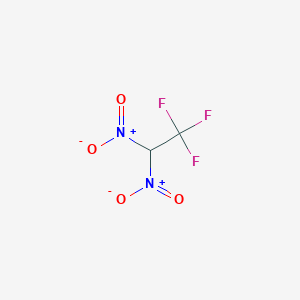
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)

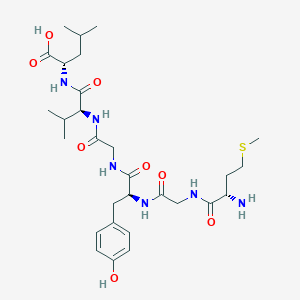
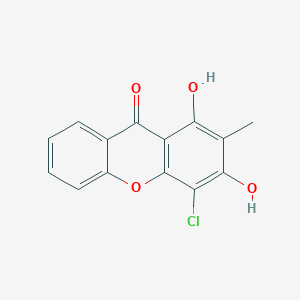
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
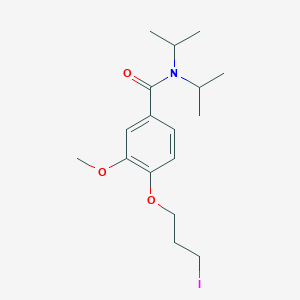
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
